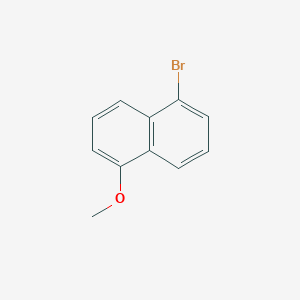

1-Bromo-5-methoxynaphthalene

説明

Significance of Naphthalene (B1677914) Scaffolds in Synthetic Methodologies

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic chemistry. numberanalytics.comijpsjournal.com Its structure is embedded in numerous natural products and pharmacologically active molecules. chemistryviews.org The naphthalene core's reactivity allows for a wide range of chemical transformations, making it a versatile building block for synthesizing pharmaceuticals, dyes, and polymers. numberanalytics.com The development of efficient methods to create polysubstituted naphthalene derivatives is a significant focus of synthetic chemistry, driven by the discovery of promising electronic and optical properties in fused aromatic systems. nih.gov Synthetic routes often start with commercially available naphthalene derivatives to construct more complex molecules, which can be more efficient than building the naphthalene scaffold from simpler benzene (B151609) precursors. chemistryviews.org The functionalization of the naphthalene core is crucial for developing new materials, particularly in the field of organic electronics where naphthalene diimides have shown value as n-type semiconductors. nih.gov

Overview of Bromo-Substituted Methoxy (B1213986) Naphthalenes as Key Intermediates

Halogenated naphthalenes, including bromo-substituted variants, are highly valuable intermediates in organic synthesis. nih.gov Their utility has been greatly enhanced by modern advancements in transition metal-catalyzed reactions. nih.gov Bromo-naphthalenes are particularly useful starting materials for palladium-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The presence of a methoxy group in addition to a bromine atom on the naphthalene ring, as seen in bromo-substituted methoxy naphthalenes, further diversifies their synthetic potential. The methoxy group's position influences the electronic properties of the naphthalene ring, affecting the reactivity and regioselectivity of subsequent reactions. smolecule.com These compounds serve as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. tubitak.gov.tr For instance, 2-bromo-6-methoxynaphthalene (B28277) is a well-known starting material for the synthesis of pharmaceutically active agents like naproxen. google.com The specific substitution pattern of the bromo and methoxy groups is key to the unique reactivity and application of each isomer. smolecule.com

Scope and Research Focus on 1-Bromo-5-methoxynaphthalene

This article focuses specifically on the chemical compound This compound (CAS Number: 74924-95-1). epa.govsigmaaldrich.com This particular isomer features a bromine atom at the C1 position and a methoxy group at the C5 position of the naphthalene scaffold. While a member of the synthetically important class of bromo-substituted methoxy naphthalenes, the 1-bromo-5-methoxy isomer is a distinct chemical entity with its own specific properties and synthetic pathways. The objective of this article is to detail the known chemical properties, synthesis, and the established and potential applications of this compound as a key intermediate in organic synthesis, based on available scientific research.

Chemical Profile of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 74924-95-1 bldpharm.com |

| Molecular Formula | C₁₁H₉BrO sigmaaldrich.combldpharm.com |

| Molecular Weight | 237.1 g/mol sigmaaldrich.com |

| MDL Number | MFCD00155101 sigmaaldrich.combldpharm.com |

| SMILES Code | COC1=CC=CC2=C(Br)C=CC=C12 bldpharm.com |

Synthesis of this compound

A documented method for the synthesis of this compound involves the methylation of 5-Bromo-1-naphthol. This reaction provides a direct route to the target compound with high efficiency.

The reaction proceeds by treating 5-Bromo-1-naphthol with Dimethyl sulfate (B86663) in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide. The solvent used for this transformation is acetonitrile (B52724). This process has been reported to achieve a high yield of 90% after a reaction time of 16 hours. chemicalbook.com

Table of Synthesis Reaction

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

|---|

This synthetic route is an example of a Williamson ether synthesis, a common and reliable method for forming ethers. The use of a phase-transfer catalyst like tetrabutylammonium bromide facilitates the reaction between the water-soluble phenoxide (formed from 5-bromo-1-naphthol and potassium carbonate) and the organic-soluble dimethyl sulfate.

Reactivity and Applications in Organic Synthesis

As a bromo-substituted naphthalene derivative, this compound is a versatile intermediate for constructing more complex molecular architectures. The bromine atom at the C1 position is particularly susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new bonds, making it a valuable building block.

While specific research on the applications of the 1-bromo-5-methoxy isomer is less prevalent than for some of its other isomers, its reactivity can be inferred from the well-documented chemistry of related compounds. It is an ideal substrate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, leading to biaryl compounds.

Ullmann Coupling: Self-coupling or cross-coupling with other aryl halides to generate biaryls.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines, which are common structures in pharmaceuticals.

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to introduce different functional groups.

For example, the synthesis of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) is achieved through a multi-step process that begins with the bromination and methylation of 2-naphthol, highlighting the utility of bromo-methoxy naphthalene intermediates in accessing functionalized naphthalene systems. tubitak.gov.tr The debromination of such compounds is also a key transformation, demonstrating how the bromine atom can be used as a temporary directing group or be selectively removed. google.com Given this context, this compound serves as a key precursor for creating substituted naphthalenes with specific electronic and steric properties dictated by the C5-methoxy group.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-5-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEQDOKBYZEHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447731 | |

| Record name | 1-BROMO-5-METHOXYNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74924-95-1 | |

| Record name | 1-BROMO-5-METHOXYNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 5 Methoxynaphthalene

Direct Bromination Approaches

Direct bromination of methoxy-substituted naphthalenes is a common and effective method for the synthesis of 1-bromo-5-methoxynaphthalene. This approach relies on the principles of electrophilic aromatic substitution, where the electron-rich naphthalene (B1677914) ring is attacked by a bromine electrophile. The regioselectivity of this reaction is highly dependent on the directing effects of the methoxy (B1213986) group and the reaction conditions employed.

Electrophilic Aromatic Substitution Strategies

The methoxy group (-OCH3) at the C-5 position of the naphthalene ring is an activating, ortho-, para-directing group. This means it increases the electron density of the aromatic system, making it more susceptible to electrophilic attack, and directs the incoming electrophile to the positions ortho and para to itself. In the case of 5-methoxynaphthalene, the C-1 position (ortho) and the C-4 and C-8 positions (para-like) are activated. Therefore, careful control of the reaction is necessary to achieve selective bromination at the desired C-1 position.

Regioselective Bromination Techniques

Achieving high regioselectivity is crucial in the synthesis of this compound to avoid the formation of isomeric byproducts. The choice of brominating reagent and the optimization of reaction conditions are key factors in controlling the position of bromination.

Utilizing Specific Brominating Reagents

A variety of brominating agents can be employed for the synthesis of this compound, each with its own characteristics regarding reactivity and selectivity.

N -Bromosuccinimide (NBS): NBS is a versatile and selective brominating agent for electron-rich aromatic compounds. The bromination of 1,5-dimethoxynaphthalene (B158590) with NBS has been shown to be highly regioselective. In a study by Carreno et al. (1995), the reaction of 1,5-dimethoxynaphthalene with 1.1 equivalents of NBS in carbon tetrachloride at reflux for 24 hours exclusively yielded 4-bromo-1,5-dimethoxynaphthalene. However, changing the solvent to the more polar acetonitrile (B52724) resulted in a significant increase in reactivity, with the reaction proceeding to 95% conversion in just 15 minutes at room temperature to afford the same product. This highlights the profound effect of the solvent on the reaction rate.

Molecular Bromine (Br2): Molecular bromine is a traditional and powerful brominating agent. The bromination of 5-methoxy-1-naphthol with molecular bromine in glacial acetic acid has been reported to yield 4-bromo-5-methoxy-1-naphthol. This demonstrates the directing effect of the hydroxyl and methoxy groups, leading to bromination at the position para to the hydroxyl group and ortho to the methoxy group. Further treatment of this intermediate would be required to obtain this compound.

Tetrabutylammonium (B224687) Tribromide (TBATB): TBATB is a solid, stable, and easy-to-handle source of bromine that offers advantages in terms of safety and convenience over liquid bromine. While specific studies on the bromination of 5-methoxynaphthalene using TBATB are not extensively detailed in the provided search results, its general application in the regioselective bromination of activated aromatic systems suggests it could be a viable reagent for the synthesis of this compound.

Table 1: Regioselective Bromination of 1,5-Dimethoxynaphthalene with NBS

| Reagent (equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Conversion (%) |

| NBS (1.1) | CCl4 | Reflux | 24 | 4-Bromo-1,5-dimethoxynaphthalene | 95 |

| NBS (1.1) | CH3CN | Room Temp | 0.25 | 4-Bromo-1,5-dimethoxynaphthalene | 95 |

Influence of Reaction Conditions on Regioselectivity

The outcome of the bromination reaction is significantly influenced by various reaction parameters.

Temperature: Temperature can affect the rate of reaction and, in some cases, the regioselectivity. For instance, the bromination of 1-bromonaphthalene (B1665260) with bromine at low temperatures (-30 to -50 °C) favors the formation of the 1,4-dibromo isomer, while at reflux (77 °C) under photolytic conditions, the 1,5-dibromo isomer is the major product. researchgate.net This suggests that kinetic versus thermodynamic control can play a role in determining the product distribution.

Solvent: As demonstrated with NBS, the polarity of the solvent can dramatically alter the reaction rate. Polar solvents like acetonitrile can stabilize charged intermediates in the electrophilic substitution mechanism, thereby accelerating the reaction compared to nonpolar solvents like carbon tetrachloride.

Catalysts: While not explicitly detailed for the synthesis of this compound in the provided results, electrophilic aromatic brominations are often catalyzed by Lewis acids (e.g., FeBr3, AlCl3) to increase the electrophilicity of the bromine. The choice and concentration of the catalyst can influence both the reaction rate and the isomer distribution.

Photobromination Protocols

Photobromination typically proceeds via a radical mechanism and is often used for benzylic or allylic brominations. However, it can also influence the regioselectivity of aromatic bromination. While specific photobromination protocols for the direct synthesis of this compound from a methoxynaphthalene precursor were not found in the search results, related studies offer some insights. For example, the photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux leads to the formation of 1,5-dibromonaphthalene (B1630475) as the major product. researchgate.net This suggests that photochemical conditions can favor substitution at the C-5 position in some naphthalene systems. Another study describes the photochemical bromination of 1-methylnaphthalene (B46632) in an aqueous biphasic system to produce 1-(bromomethyl)naphthalene, highlighting the utility of photochemical methods for side-chain bromination. scirp.org Further research would be needed to explore the applicability of photobromination for the direct synthesis of this compound.

Functionalization of Precursor Naphthalenes

An alternative approach to this compound involves the chemical modification of a pre-existing naphthalene derivative that already contains some of the desired functional groups.

One such strategy starts with 5-bromo-1-naphthol. The hydroxyl group of 5-bromo-1-naphthol can be methylated to yield this compound. This methylation can be achieved using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Another potential precursor is 1,5-dihydroxynaphthalene. This compound can be prepared from naphthalene-1,5-disulfonic acid. wikipedia.org A selective monomethylation of one of the hydroxyl groups followed by bromination of the resulting 5-methoxy-1-naphthol would provide a route to the target molecule. The regioselectivity of the subsequent bromination would be influenced by the remaining hydroxyl and the newly introduced methoxy group.

Table 2: Synthetic Strategies via Functionalization of Precursor Naphthalenes

From Substituted Naphthols via Methylation

A common approach to synthesizing methoxynaphthalenes involves the methylation of the corresponding naphthols. While direct synthesis of this compound from a brominated naphthol is a plausible route, literature often describes the synthesis of related isomers, which provides insight into the general methodology. For instance, the preparation of 6-bromo-2-methoxynaphthalene begins with the bromination of 2-naphthol. The resulting brominated naphthol is then methylated by heating it with concentrated sulfuric acid in methanol (B129727). orgsyn.org This process involves an initial bromination of the naphthol, followed by an acid-catalyzed etherification where the hydroxyl group is converted to a methoxy group.

A similar principle can be applied to the synthesis of this compound, starting from 5-bromo-1-naphthol. The methylation step would proceed via an analogous mechanism.

Table 1: Synthesis of Bromomethoxynaphthalenes from Naphthols

| Starting Material | Reagents | Product | Yield |

|---|

From Dibromonaphthalene Derivatives via Nucleophilic Substitution

Nucleophilic aromatic substitution offers another pathway to this compound, starting from a dibromonaphthalene precursor. In this type of reaction, a nucleophile, such as a methoxide (B1231860) ion, displaces a bromine atom on the naphthalene ring. The regioselectivity of this substitution is influenced by the positions of the bromine atoms and the reaction conditions.

For example, the reaction of a dibromonaphthalene with sodium methoxide can lead to the replacement of one of the bromine atoms with a methoxy group. pearson.comutdallas.edupearson.com The success of this reaction depends on the activation of the naphthalene ring towards nucleophilic attack. The presence of electron-withdrawing groups can facilitate this reaction, although in the case of dibromonaphthalenes, the reaction conditions themselves are crucial. The choice of solvent and temperature can significantly impact the reaction rate and the distribution of products.

Conversion from Polybrominated Naphthalene Intermediates

Synthesizing this compound can also be achieved through the selective transformation of polybrominated naphthalene intermediates. This approach often involves a series of bromination and de-bromination or substitution steps to arrive at the desired product. For instance, the photobromination of 1-bromonaphthalene can yield 1,5-dibromonaphthalene. researchgate.net This intermediate can then be subjected to a nucleophilic substitution reaction with a methoxide source to introduce the methoxy group, potentially leading to this compound.

Furthermore, dehydrobromination of polybrominated tetrahydronaphthalene precursors can be a strategic step. For example, the photobromination of 1-bromonaphthalene at lower temperatures can lead to pentabromo-tetrahydronaphthalene intermediates. researchgate.net Subsequent treatment with a base like potassium tert-butoxide can induce dehydrobromination to yield a tribromonaphthalene, which could then be further manipulated. researchgate.net These multi-step sequences allow for the construction of specific substitution patterns on the naphthalene core.

Advanced Synthetic Approaches

Modern organic synthesis continually seeks to improve upon traditional methods by introducing techniques that offer higher efficiency, better selectivity, and more environmentally friendly conditions. The synthesis of this compound can benefit from these advanced approaches.

Phase-Transfer Catalysis in Halogenation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases (typically aqueous and organic). crdeepjournal.orgmdpi.com In the context of halogenation or other substitution reactions on naphthalene derivatives, PTC can enhance reaction rates and improve yields. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactive anion (like a halide or methoxide) from the aqueous phase to the organic phase where the naphthalene substrate is dissolved. mdpi.comprinceton.edu This circumvents the low solubility of the nucleophile in the organic solvent, allowing the reaction to proceed more efficiently.

While specific examples for the direct synthesis of this compound using PTC are not prevalent in the provided search results, the principles of PTC are widely applicable to analogous reactions such as alkylations and other nucleophilic substitutions on aromatic rings. nih.gov

Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov For the synthesis of this compound, this could involve several strategies.

One approach is the use of safer and more environmentally friendly solvents, moving away from chlorinated hydrocarbons. nih.gov Another key aspect is the use of catalysts to enable reactions to occur under milder conditions, thus reducing energy consumption. nih.gov For the methylation step, using dimethyl carbonate as a methylating agent instead of the more toxic dimethyl sulfate is a greener alternative. google.com A patented method for the synthesis of 1-methoxynaphthalene (B125815) utilizes dimethyl carbonate in the presence of a phase-transfer catalyst and a dilute alkali solution, avoiding organic solvents and toxic reagents. google.com This approach could potentially be adapted for the synthesis of its brominated derivatives.

Table 2: Green Chemistry Principles in Synthesis

| Principle | Application in Synthesis of this compound |

|---|---|

| Use of Safer Solvents | Replacing chlorinated solvents with less toxic alternatives. nih.gov |

| Catalysis | Employing catalysts to reduce reaction temperatures and times. nih.gov |

Chemo- and Stereoselective Syntheses

Chemo- and stereoselectivity are crucial in organic synthesis for producing a specific desired compound while avoiding the formation of unwanted isomers. In the synthesis of this compound, chemoselectivity would be important when dealing with multifunctional naphthalenes, ensuring that only the desired functional group reacts.

For instance, in the conversion of a dibromonaphthalene to this compound via nucleophilic substitution, chemoselectivity is key to ensuring that only one of the two bromine atoms is replaced by a methoxy group. The inherent electronic and steric differences between the two bromine positions can often be exploited to achieve this selectivity.

While stereoselectivity is not a factor for the achiral this compound itself, it becomes highly relevant in the synthesis of more complex molecules where this compound might serve as a chiral intermediate or be subjected to reactions that introduce chiral centers. Asymmetric phase-transfer catalysis, for example, utilizes chiral catalysts to induce enantioselectivity in reactions like alkylations, which could be relevant in subsequent transformations of the target molecule. unimi.it

Reactivity and Transformation of 1 Bromo 5 Methoxynaphthalene in Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

The palladium and copper-catalyzed reactions of 1-bromo-5-methoxynaphthalene are central to its application in synthetic chemistry. These methodologies provide reliable pathways for constructing biaryl systems, introducing vinyl groups, and forming connections to nitrogen-based nucleophiles, which are key structures in pharmaceuticals and materials science.

Palladium catalysis represents one of the most powerful tools for functionalizing aryl halides. researchgate.net For this compound, this involves a catalytic cycle typically initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. numberanalytics.com This step is followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. numberanalytics.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, pairing an organoboron compound with an organic halide. organic-chemistry.org This reaction is noted for its mild conditions and tolerance of a wide array of functional groups. researchgate.net The general transformation involves the palladium-catalyzed reaction of an aryl halide with a boronic acid or its ester derivative in the presence of a base. researchgate.net

In the context of this compound, this reaction provides a direct route to 1-aryl-5-methoxynaphthalenes. Research into the development of novel tubulin polymerization inhibitors has utilized this methodology to synthesize complex heterocyclic structures. jst.go.jp For instance, derivatives of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine were synthesized, where the core naphthalenyl-pyrimidine linkage is established through a Suzuki-type reaction. jst.go.jp The reaction conditions are optimized to facilitate the coupling of the naphthalene (B1677914) moiety with a heterocyclic partner. jst.go.jp While specific data for this compound is often embedded in larger synthetic schemes, typical conditions can be extrapolated from similar systems.

| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Cs₂CO₃ or K₃PO₄ | Dioxane, DMF/H₂O | Good to Excellent | researchgate.netacademie-sciences.frnih.gov |

The Stille reaction facilitates the coupling of organotin compounds (organostannanes) with organic halides, catalyzed by palladium. wikipedia.org This reaction is highly versatile due to the stability of organostannane reagents to air and moisture. researchgate.netwikipedia.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. numberanalytics.com

The reaction is applicable to a wide range of sp²-hybridized groups, including aryl and vinyl stannanes, making it a viable method for the functionalization of this compound. wikipedia.org The addition of copper(I) salts, such as CuI, can have a synergistic effect, enhancing the reaction rate and yield under milder conditions. numberanalytics.comorganic-chemistry.org Although the toxicity of organotin compounds is a drawback, the Stille coupling's tolerance for sensitive functional groups makes it a powerful tool, particularly in complex molecule synthesis. organic-chemistry.orguwindsor.ca

| Coupling Partner (Organostannane) | Catalyst System | Additives | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| R-Sn(Alkyl)₃ (R = Aryl, Vinyl) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | CuI, LiCl | Toluene, THF, DMF | Tolerates a wide range of functional groups. | researchgate.netnumberanalytics.comorganic-chemistry.org |

The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgnumberanalytics.com This reaction is a primary method for synthesizing substituted alkenes. beilstein-journals.org The established mechanism proceeds through oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product. numberanalytics.com

For this compound, the Heck reaction offers a direct pathway to synthesize 1-vinyl-5-methoxynaphthalene derivatives, which are valuable monomers and synthetic intermediates. researchgate.net The reaction typically demonstrates high selectivity for the trans isomer of the resulting alkene. organic-chemistry.org The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and can be tailored for specific substrates. rug.nl

| Alkene Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| CH₂=CH-R (e.g., acrylates, styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | (E)-1-(2-R-vinyl)-5-methoxynaphthalene | organic-chemistry.orgnumberanalytics.combeilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction has become a fundamental tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) center, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product. libretexts.org

This strategy can be applied to this compound to synthesize a variety of N-substituted 5-methoxynaphthalen-1-amines. The reaction is compatible with a broad range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.gov The choice of a suitable phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org This methodology has been instrumental in creating complex nitrogen-containing bioactive molecules. jst.go.jp

| Amine Partner | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines, Anilines | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | N-substituted-5-methoxynaphthalen-1-amine | nih.govlibretexts.orgorganic-chemistry.org |

Copper-mediated reactions, particularly the Ullmann condensation, represent a classical approach to forming carbon-carbon and carbon-heteroatom bonds with aryl halides. acs.org Although often requiring harsher conditions than palladium-catalyzed methods, copper-assisted nucleophilic substitution provides a robust alternative, especially for specific transformations like methoxylation or amination. acs.orgresearchgate.net

In a notable application, a bromo-methoxynaphthalene derivative undergoes methoxylation through a copper-assisted nucleophilic substitution. tubitak.gov.tr The reaction of the bromoester with sodium methoxide (B1231860) in the presence of copper(I) iodide (CuI) in a solvent mixture of methanol (B129727) and DMF successfully replaces the bromine atom with a methoxy (B1213986) group. tubitak.gov.tr This type of transformation highlights the utility of copper catalysis in modifying the naphthalene core, providing pathways that are complementary to palladium-based methods. tubitak.gov.tr The Ullmann reaction, which traditionally involves coupling two aryl halide molecules in the presence of copper metal at high temperatures, is the parent reaction for these transformations. acs.org

Ligand Design and Optimization in Catalytic Coupling

The efficiency and selectivity of catalytic coupling reactions involving this compound are critically dependent on the design and optimization of the ligands coordinated to the metal center, typically palladium. The choice of ligand influences the catalyst's stability, reactivity, and the stereochemical outcome of the reaction.

Research has shown that for Suzuki-Miyaura cross-coupling reactions, various phosphine-based ligands are effective. For instance, in the coupling of hindered aryl bromides like 1-bromo-2-methoxynaphthalene (B48351), ferrocenyl oxazaphospholidine phosphines have been investigated. liv.ac.uk One such ligand, when combined with Pd(OAc)₂, proved highly effective in the coupling of bulky aryl bromides with boronic acids. liv.ac.uk Another ferrocenyl phosphine ligand was capable of coupling aryl chlorides with boronic acids. liv.ac.uk However, their effectiveness in asymmetric induction was found to be limited. liv.ac.uk

In the context of synthesizing axially chiral biaryl compounds, C1-symmetric diamine ligands bearing a crown ether side arm have been designed. chinesechemsoc.org These ligands, in combination with a palladium catalyst, have been used in highly efficient and enantioselective Suzuki-Miyaura coupling reactions. chinesechemsoc.org The electronic and steric effects of the aryl amine group on the enantioselectivity were significant, with a 4-fluorophenyl substituted ligand providing the best enantiomeric excess. chinesechemsoc.org

Furthermore, the development of new dimenthylphosphine donors has been explored for their applicability in transition-metal-catalyzed cross-coupling reactions. tum.de These ligands, including menthyl analogues of well-known Buchwald ligands like SPhos and JohnPhos, have been evaluated in various catalytic test reactions. tum.de The choice of solvent can also play a crucial role, with polar, hydrogen-bond donor solvents like ethylene (B1197577) glycol favoring an ionic pathway in Mizoroki-Heck couplings, which can influence regioselectivity. tum.de

The table below summarizes some of the ligands used in catalytic coupling reactions involving bromo-methoxynaphthalene derivatives and their reported performance.

| Ligand Type | Substrate Example | Reaction Type | Catalyst System | Key Findings |

| Ferrocenyl oxazaphospholidine phosphines | 1-Bromo-2-methoxynaphthalene | Suzuki-Miyaura | Pd(OAc)₂ | Highly effective for coupling bulky aryl bromides. liv.ac.uk |

| C1-symmetric diamine with crown ether | 2-Methoxyl-1-naphthyl iodide | Suzuki-Miyaura | Palladium | High yield and good enantioselectivity for axially chiral biaryls. chinesechemsoc.org |

| Dimenthylphosphine donors (e.g., Men₂PPh) | 1-Bromo-2-methoxynaphthalene | Mizoroki-Heck | Pd(OAc)₂ | Regioselectivity influenced by solvent and reaction conditions. tum.de |

| Biaryl-like KITPHOS and XPHOS | Diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate and 1-bromo-2-methoxynaphthalene | Suzuki-Miyaura | Palladium | Efficient coupling to afford biaryl monophosphonates in high yields. acs.org |

| Chiral chelating mono phosphane atropisomeric biaryl ligand (BisNap-Phos) | 1-Bromo-2-methoxynaphthalene | Suzuki-Miyaura | Palladium | Successful cross-coupling in water with surfactants. mdpi.com |

Mechanistic Aspects of Cross-Coupling Processes

The cross-coupling reactions of this compound, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, proceed through a series of well-defined mechanistic steps centered around a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

Transmetalation: The organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, a process often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction follows a similar catalytic cycle to form a C-N bond. organic-chemistry.org

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, and a base removes a proton from the amine.

Reductive Elimination: The resulting amido group couples with the aryl group, forming the arylamine product and regenerating the Pd(0) catalyst.

The development of solvent-free, solid-state Buchwald-Hartwig amination using a palladium-phosphine complex has been reported, offering a more sustainable approach. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides and typically involves a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

Reductive Elimination: The aryl and alkynyl groups couple to form the product, and the Pd(0) catalyst is regenerated.

Recent advancements have led to the development of copper-free Sonogashira reactions, often utilizing specific ligands or alternative metal catalysts like nickel. wikipedia.orgrsc.org Mechanochemical methods, such as high-speed ball milling, have also been employed to achieve solvent-free Sonogashira couplings. rsc.org

The table below outlines the key mechanistic steps for these cross-coupling reactions.

| Reaction | Key Mechanistic Steps | Catalyst System |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) catalyst, base |

| Buchwald-Hartwig | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd(0) catalyst, base, phosphine ligand |

| Sonogashira | Formation of Copper Acetylide, Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) catalyst, Cu(I) co-catalyst, base |

Nucleophilic Substitution Reactions

The bromine atom at the 1-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups onto the naphthalene core.

The bromo group in this compound can be replaced by a methoxy group through a nucleophilic substitution reaction. This is typically achieved by reacting the bromo-substituted naphthalene with a methoxide source, such as sodium methoxide (NaOMe), often in the presence of a copper catalyst. tubitak.gov.tr This conversion is a valuable step in the synthesis of dimethoxy-substituted naphthalenes. For instance, the substitution of bromine in methyl 5-bromo-6-methoxynaphthalene-2-carboxylate with NaOMe in the presence of CuI is a critical step in the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid. tubitak.gov.tr Copper-assisted nucleophilic substitution of 1,5-dibromonaphthalene (B1630475) with methoxide ion has been shown to efficiently produce the corresponding methoxy derivative. sci-hub.ru

The bromine atom can also be displaced by other nucleophiles, such as the cyanide ion (CN⁻), to introduce a cyano group. This reaction, known as cyanation, is a powerful tool for the synthesis of naphthonitriles, which are versatile intermediates in organic synthesis. The conversion of aryl bromides to aryl cyanides can be achieved using zinc cyanide in the presence of a palladium(0) catalyst. Another method involves the copper-mediated cyanation of aryl halides using benzyl (B1604629) cyanide as the cyanide source, which has been shown to be effective for ortho-disubstituted bromoarenes, including 1-bromo-2-methoxynaphthalene. researchgate.net

The table below provides examples of nucleophilic substitution reactions on bromo-methoxynaphthalene derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate | NaOMe, CuI | Methyl 5,6-dimethoxynaphthalene-2-carboxylate | Nucleophilic Substitution |

| 1,5-Dibromonaphthalene | Methoxide ion, Copper catalyst | 1,5-Dimethoxynaphthalene (B158590) | Nucleophilic Substitution sci-hub.ru |

| 1-Bromo-2-methoxynaphthalene | Benzyl cyanide, Pd catalyst | 1-Cyano-2-methoxynaphthalene | Cyanation researchgate.net |

Electrophilic Reactions on the Naphthalene Core

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. In the case of bromo-methoxynaphthalene derivatives, the position of acylation is influenced by the directing effects of the existing substituents. The methoxy group is a strong activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

Studies on the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) have shown that the choice of solvent is crucial for determining the position of acylation. google.comgoogle.com Acylation in solvents like benzene (B151609) or carbon disulfide tends to yield 1-acyl-2-methoxynaphthalenes, whereas using nitrobenzene (B124822) as the solvent directs the acyl group to the desired position to form isomers like 2-acetyl-6-methoxynaphthalene. google.comgoogle.com

In the synthesis of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540), 1-bromo-2-methoxynaphthalene can be acylated under Friedel-Crafts conditions. The methoxy group at the 2-position directs the incoming acetyl group primarily to the 6-position. Subsequent bromination can then occur at the 5-position. Alternatively, 2-methoxynaphthalene can be brominated first to give 1-bromo-2-methoxynaphthalene, which is then acylated. The choice of solvent and catalyst for the acylation step is important for optimizing the yield. Aromatic hydrocarbons like mesitylene (B46885) or xylene are preferred as they stabilize the acylium ion intermediate. For example, the acylation of a bromo-methoxynaphthalene derivative in mesitylene with aluminum chloride as the catalyst can achieve high yields.

The table below shows the effect of different solvents on the yield of a Friedel-Crafts acylation reaction of a bromo-methoxynaphthalene derivative.

| Solvent | Catalyst (AlCl₃ eq.) | Temperature (°C) | Time (h) | Yield (%) |

| Mesitylene | 1.2 | 0–20 | 3 | 88.2 |

| m-Xylene | 1.2 | -10–25 | 3 | 86.7 |

| tert-Butylbenzene | 1.2 | -10–25 | 16 | 85.3 |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental and widely utilized transformation for converting aryl halides, such as this compound, into highly reactive organometallic reagents. This reaction typically involves the treatment of the bromoarene with an organolithium reagent, like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace the bromine atom with a lithium atom.

Bromoarenes are extensively used as precursors for aryllithium derivatives, which are valuable intermediates in organic synthesis. thieme-connect.de The carbon-bromine bond can be cleaved using lithium metal or, more commonly, through an exchange with alkyllithium reagents. uni-muenchen.de This exchange is a fast and efficient method for generating the corresponding aryllithium species, which can then be used in a variety of subsequent reactions. uni-muenchen.deuni-muenchen.de While literature abounds with examples of organolithium compounds generated via halogen-metal exchange, the stability and subsequent reactivity of these intermediates can be influenced by factors like the solvent and the specific organolithium reagent used. core.ac.uk

For instance, studies on the related compound 1-bromo-2-methoxynaphthalene show that treatment with n-BuLi in ether solvent successfully generates 1-lithio-2-methoxynaphthalene without isomerization. core.ac.ukias.ac.in This indicates that the formation of the organolithium compound is under kinetic control in this solvent system. core.ac.uk

The primary motivation for performing halogen-metal exchange on this compound is to generate the corresponding 5-methoxy-1-naphthyllithium reagent. This nucleophilic intermediate is not typically isolated but is generated in situ for immediate reaction with various electrophiles, allowing for the introduction of a wide array of functional groups at the 1-position of the naphthalene ring.

The general principle is well-established in the chemistry of substituted naphthalenes. For example, 1-lithio-2-methoxynaphthalene, formed from its bromo-precursor, reacts quantitatively with dimethylformamide (DMF) to yield 2-methoxy-1-naphthaldehyde. ias.ac.in Similarly, the lithiation of 1-iodo- or 1-bromo-1,3-dienes with t-BuLi or n-BuLi quantitatively yields 1-lithio-1,3-diene derivatives, which can then react with electrophiles like organonitriles. acs.org

These examples highlight a general and powerful strategy: the conversion of a relatively unreactive aryl bromide into a highly reactive aryllithium, which serves as a potent nucleophile for carbon-carbon bond formation and other functionalizations. This two-step sequence—halogen-metal exchange followed by electrophilic quench—is a cornerstone of synthetic organic chemistry for functionalizing aromatic systems. core.ac.uk

Table 1: Examples of Functionalization via Lithiation of Bromoarenes

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |

|---|---|---|---|---|

| 1-Bromo-2-methoxynaphthalene | n-BuLi | Dimethylformamide (DMF) | 2-Methoxy-1-naphthaldehyde | ias.ac.in |

| 4-Bromo-1,3-dimethoxybenzene | n-BuLi | Benzophenone | (4-Lithio-1,3-dimethoxybenzene) intermediate | ias.ac.in |

| 1-Iodo-1,3-dienes | t-BuLi or n-BuLi | Organonitriles | Substituted pyridines, pyrroles, etc. | acs.org |

Radical Chemistry Involving this compound

Beyond ionic pathways, bromoarenes like this compound can engage in radical chemistry. Bromoarenes are known precursors to aryl radicals, which have a broad spectrum of applications in organic synthesis. thieme-connect.de One significant reaction type is the SRN1 (substitution nucleophilic, radical, unimolecular) reaction. This multi-step process typically involves the photostimulated reaction of an aryl halide with a nucleophile in a solvent like liquid ammonia.

Research has demonstrated the utility of SRN1 reactions for intramolecular cyclizations. For instance, the photostimulated reaction of bromoarenes linked to a pendant phenoxy group in N-substituted tetrahydroisoquinolines leads to the synthesis of aporphine (B1220529) alkaloids. acs.org This intramolecular ortho-arylation proceeds via an SRN1 mechanism, showcasing a powerful method for forming complex polycyclic structures. acs.org Although this specific example does not use this compound itself, it establishes the principle that the bromo- and methoxy-substituted naphthalene core is a viable substrate for such radical-mediated cyclizations.

Photo-Induced Reactivity and Transformations

The photochemical behavior of naphthyl compounds is a rich area of study. The naphthalene chromophore absorbs UV light, leading to excited states that can undergo unique transformations not accessible under thermal conditions. For this compound, photo-induced reactions can involve the carbon-bromine bond or transformations influenced by the methoxy substituent.

Visible-light photoredox catalysis has emerged as a mild and efficient method for various chemical transformations, including the bromination of phenols. beilstein-journals.orgmdpi.com Conversely, photo-induced reactions can also lead to debromination or other transformations of bromoarenes. Studies on 1-naphthol (B170400) derivatives show that irradiation in aqueous solution can generate highly reactive 1,5-naphthoquinone methide intermediates. researchgate.net This occurs through processes like excited-state intramolecular proton transfer (ESIPT) or photodehydration. researchgate.net The presence of a methoxy group, as in this compound, would significantly influence the electronic properties of the excited state and could direct the photochemical outcome.

Furthermore, photo-induced electron transfer is a key step in certain reactions. For example, a dimeric dibenzoquinolizinium compound can be converted to its monomeric form through a rapid photo-induced electron-transfer reaction with 1-methoxynaphthalene (B125815), which acts as the electron donor. acs.org This highlights the capacity of the methoxynaphthalene system to participate in photoredox processes.

Intramolecular Cyclization and Aromatization Reactions

This compound is a valuable precursor for synthesizing polycyclic aromatic systems through intramolecular cyclization, followed by aromatization. The bromine atom provides a reactive handle for forming an initial bond, often via metal-catalyzed cross-coupling or SRN1 radical reactions, while the naphthalene scaffold serves as the foundation for the new ring.

A key strategy involves the intramolecular SRN1 reaction, as mentioned previously, where photostimulation triggers the cyclization of a bromoarene onto a tethered aromatic ring, yielding fused polycyclic systems like aporphine and homoaporphine derivatives. acs.org Another powerful method is the intramolecular Friedel-Crafts-type reaction. For example, aldehydes containing an electron-rich aromatic system can undergo enantioselective intramolecular α-arylation to form bicyclic products, a reaction that proceeds through an enamine intermediate. acs.org

Aromatization is often the final step after a cyclization or addition reaction. Base-promoted aromatization is a common method used to convert partially saturated ring systems into fully aromatic structures. For instance, various polybrominated dimethoxy-tetrahydronaphthalenes undergo elimination reactions when treated with a base like sodium methoxide to afford the corresponding substituted methoxynaphthalenes. tubitak.gov.tr This process is crucial for generating the final, stable aromatic product after a synthetic sequence that may have temporarily disrupted the aromaticity of the naphthalene core. tubitak.gov.trresearchgate.net

Table 2: Reaction Types and Products

| Reaction Type | Substrate Class | Key Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| SRN1 Intramolecular Arylation | Bromoarenes with pendant phenoxy groups | hv, Liquid NH3 | Aporphine alkaloids | acs.org |

| Intramolecular α-Arylation | Aldehydes with electron-rich aromatics | Organocatalyst, Oxidant (CAN) | Bicyclic aldehydes | acs.org |

| Base-Promoted Aromatization | Polybromo-dimethoxy-tetrahydronaphthalenes | Sodium methoxide | Tribromo-methoxynaphthalenes | tubitak.gov.tr |

Spectroscopic and Structural Characterization of 1 Bromo 5 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 1-Bromo-5-methoxynaphthalene, the aromatic protons on the naphthalene (B1677914) ring system and the protons of the methoxy (B1213986) group each produce distinct signals, or resonances, in the ¹H NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), of each signal is indicative of the electron density around the proton. Electronegative atoms, like bromine and oxygen, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

The splitting of signals, known as spin-spin coupling, reveals the number of neighboring protons, allowing for the determination of the substitution pattern on the naphthalene core. For instance, protons on adjacent carbons will split each other's signals into doublets, triplets, or more complex multiplets, governed by the n+1 rule. The coupling constant (J), measured in Hertz (Hz), provides further information about the spatial relationship between coupled protons.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The spectrum of this compound is expected to show eleven distinct signals, corresponding to the ten carbons of the naphthalene ring and the one carbon of the methoxy group.

Aromatic Carbons: The carbons of the naphthalene ring typically resonate in the region of 110-140 ppm.

Substituent Effects: The carbon atom directly attached to the bromine (C-1) would be shifted to a lower field due to the halogen's electronegativity. Conversely, the carbon attached to the electron-donating methoxy group (C-5) would experience an upfield shift.

Methoxy Carbon: The carbon of the methoxy group typically appears as a sharp signal in the upfield region of the spectrum, generally between 55-60 ppm. beilstein-journals.org

Detailed analysis of these chemical shifts allows for the unambiguous assignment of each carbon atom within the molecular structure.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Influencing Factor |

|---|---|---|

| C-Br (C1) | ~115-125 | Directly bonded to electronegative Bromine |

| C-O (C5) | ~150-160 | Directly bonded to electronegative Oxygen |

| Other Aromatic C | ~110-135 | Part of the naphthalene ring system |

| Quaternary Aromatic C | ~125-140 | Bridgehead carbons with no attached protons |

| -OCH₃ | ~55-60 | Methoxy group carbon |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often employed for complex structures to establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, helping to trace the proton-proton networks within the molecule and confirm the arrangement of substituents on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and together offer a detailed vibrational fingerprint of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification. For this compound, key expected absorption bands include:

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H bonds of the methoxy group will show stretching vibrations in the region of 2850-2960 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the naphthalene ring gives rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching (Aryl Ether): A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric stretching) and 1030-1050 cm⁻¹ (symmetric stretching).

C-Br Stretching: The vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, at lower frequencies, often between 500-600 cm⁻¹.

Analysis of the FT-IR spectrum of the related 1-methoxynaphthalene (B125815) shows characteristic peaks that align with these expected regions, confirming the presence of the naphthalene core and the methoxy group. nist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methoxy Group (-OCH₃) |

| Aromatic C=C Stretch | 1450 - 1600 | Naphthalene Ring |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Aryl Ether |

| Symmetric C-O-C Stretch | 1020 - 1075 | Aryl Ether |

| C-Br Stretch | 500 - 600 | Bromo-Aromatic |

FT-Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. For this compound, the Raman spectrum would provide valuable information:

Naphthalene Ring Vibrations: The symmetric "breathing" modes of the aromatic rings often produce very strong and sharp signals in the Raman spectrum, which can be highly characteristic of the substitution pattern.

C-Br Bond: The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Skeletal Vibrations: The complex vibrations of the entire molecular skeleton in the fingerprint region provide a unique pattern that can be used to distinguish it from other isomers.

Studies on the parent molecule, 1-methoxynaphthalene, have utilized FT-Raman spectroscopy to analyze the vibrational modes of the naphthalene ring system in detail. researchgate.net A similar analysis for this compound would allow for a complete assignment of its vibrational modes, further solidifying its structural characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, valuable structural information can be obtained. The molecular ion peak (M+) for this compound (C₁₁H₉BrO) is expected to appear as a doublet with nearly equal intensity, characteristic of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound in a mass spectrometer is governed by the stability of the resulting ions and neutral species. The aromatic naphthalene core provides significant stability, meaning the molecular ion peak is typically prominent. libretexts.org Key fragmentation pathways for aromatic ethers and halogenated compounds can be predicted. chemguide.co.uklibretexts.org Common fragmentation patterns include the loss of the bromine atom, the methoxy group, or a methyl radical from the ether.

A plausible fragmentation pathway involves the initial cleavage of the C-Br bond, which is relatively weak, to yield a [M-Br]⁺ ion. Another significant fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a [M-CH₃]⁺ ion, which can be stabilized by resonance. Subsequent loss of a carbonyl group (CO) from this fragment is also a common pathway for methoxy-substituted aromatic compounds. The cleavage of the entire methoxy group (•OCH₃) can also occur.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |

| 236 | [C₁₁H₉⁷⁹BrO]⁺ | M⁺ (Molecular Ion) |

| 221 | [C₁₀H₆⁷⁹BrO]⁺ | •CH₃ |

| 207 | [C₁₁H₉O]⁺ | •⁷⁹Br |

| 193 | [C₉H₆⁷⁹Br]⁺ | CO from [M-CH₃]⁺ |

| 128 | [C₁₀H₈]⁺ | Br and OCH₃ |

Note: The table is interactive and can be sorted by column.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with a stationary phase. jmchemsci.com The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component.

This technique is highly applicable for:

Identity Confirmation: The retention time in the GC provides a preliminary identification, which is then unequivocally confirmed by the unique mass spectrum and fragmentation pattern generated by the MS detector. nih.gov

Purity Assessment: GC-MS can effectively separate this compound from starting materials, by-products, and isomers formed during its synthesis. The relative area of the peaks in the chromatogram corresponds to the concentration of each component, allowing for quantitative purity analysis.

Reaction Monitoring: The progress of chemical reactions to synthesize this compound can be monitored by taking aliquots of the reaction mixture and analyzing them by GC-MS to determine the consumption of reactants and the formation of products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

For compounds that may be less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable alternative. This method couples the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. mdpi.com

A typical application for this compound would involve a reversed-phase HPLC method, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com This setup allows for the separation of the target compound from both more polar and less polar impurities.

The utility of LC-MS in this context includes:

High-Throughput Purity Analysis: LC-MS allows for rapid and reliable determination of the purity of this compound samples.

Confirmation of Molecular Weight: As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer, which confirms the expected molecular weight. mdpi.com

Analysis in Complex Matrices: LC-MS/MS, a tandem mass spectrometry technique, provides exceptional selectivity and sensitivity, making it suitable for quantifying the compound in complex mixtures, such as in metabolic studies. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of molecules by measuring the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions within the naphthalene ring system. ijpsjournal.com

The naphthalene core exhibits characteristic strong absorption bands. The presence of substituents—the bromine atom and the methoxy group—acts to modify this absorption profile. Both the bromo group (a halogen) and the methoxy group (-OCH₃) are auxochromes, which possess non-bonding electrons that can interact with the π-electron system of the aromatic ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands. nih.gov

The exact position of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. nih.gov Polar solvents may interact differently with the ground and excited states of the molecule compared to nonpolar solvents, leading to shifts in the absorption wavelengths. For instance, studies on the related compound 2-bromo-6-methoxynaphthalene (B28277) in DMSO showed distinct absorption bands corresponding to electronic transitions. nih.gov

Table 2: Expected UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| 2-Methoxynaphthalene (B124790) | Alcohol | ~226 | π → π | ijpsjournal.com |

| 2-Bromo-6-methoxynaphthalene | DMSO | 249, 321, 335 | π → π | nih.gov |

| This compound | Not specified | Predicted ~230-250, ~310-340 | π → π* | - |

Note: The table is interactive and can be sorted by column. Predicted values for this compound are based on analogous structures.

The UV-Vis spectrum of this compound is therefore a valuable tool for confirming the presence of the conjugated naphthalene system and for qualitative and quantitative analysis in solution.

Computational and Theoretical Investigations of 1 Bromo 5 Methoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. DFT methods are utilized to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 1-Bromo-5-methoxynaphthalene involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to achieve this. The optimization process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and based on typical results from DFT calculations on similar aromatic compounds, as specific literature on this compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | ||

| C-O | 1.365 | ||

| O-CH₃ | 1.430 | ||

| C-C (ring) | 1.370 - 1.420 | ||

| C-C-Br | 120.5 | ||

| C-C-O | 118.9 | ||

| C-O-CH₃ | 117.5 |

Vibrational Frequency Calculations and Assignment (Potential Energy Distribution Analysis)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED provides a quantitative measure of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the spectral peaks to specific molecular motions. For this compound, characteristic vibrations would include C-H stretching, C-C aromatic stretching, C-Br stretching, C-O stretching, and various bending and torsional modes.

Electronic Structure Analysis (HOMO-LUMO, Charge Transfer)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

In this compound, the HOMO is typically localized on the naphthalene (B1677914) ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO, on the other hand, is often distributed over the entire aromatic system. The analysis of these orbitals can reveal the nature of electronic transitions and potential charge transfer within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical results from DFT calculations on similar aromatic compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

The stabilization energy, E(2), associated with these interactions is a key output of NBO analysis. Larger E(2) values indicate stronger interactions. For this compound, significant interactions would be expected between the lone pairs of the oxygen and bromine atoms and the antibonding π* orbitals of the naphthalene ring, indicating electron delocalization from the substituents to the aromatic system. This analysis can quantify the electron-donating nature of the methoxy group and the electronic influence of the bromine atom.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the MEP map would show negative potential around the oxygen and bromine atoms due to their high electronegativity and lone pairs. The regions around the hydrogen atoms would exhibit positive potential. The aromatic ring would show a mix of potentials, providing valuable information about the molecule's reactivity and intermolecular interaction sites.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states and predict electronic absorption spectra (UV-Vis). TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy orbital without a change in the molecular geometry.

These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the orbitals involved in the electronic transitions, the nature of the excitations (e.g., π→π, n→π) can be determined. For this compound, the lowest energy transitions are typically of π→π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry serves as a powerful tool for the prediction of spectroscopic data, which can then be correlated with experimental findings to provide a deeper understanding of the molecular structure and properties of a compound. In the case of this compound, theoretical calculations, typically employing Density Functional Theory (DFT), would be utilized to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The process involves optimizing the molecular geometry of this compound to its lowest energy state. Following this, frequency calculations can be performed to predict the positions of vibrational bands. These theoretical spectra can be compared with experimentally obtained Fourier-transform infrared (FTIR) and Raman spectra. A strong correlation between the calculated and experimental wavenumbers, often with a scaling factor applied to the theoretical values to account for systematic errors, would confirm the vibrational assignments and the accuracy of the computed molecular structure.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data. This comparison is invaluable for the unambiguous assignment of signals in the experimental NMR spectra to specific atoms within the this compound molecule. Discrepancies between predicted and experimental data can point to specific molecular interactions or environmental effects not accounted for in the theoretical model.

A hypothetical comparison between theoretical and experimental vibrational frequencies for this compound is presented in the table below. Such a table would typically be populated with data from specific research studies.

Table 1: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching | Data not available | Data not available |

| C=C aromatic stretching | Data not available | Data not available |

| C-O stretching | Data not available | Data not available |

Mechanistic Insights from Computational Modeling

Computational modeling provides crucial insights into reaction mechanisms involving this compound that may be difficult to elucidate through experimental means alone. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in nucleophilic aromatic substitution reactions where the bromine atom of this compound is replaced, computational modeling could be used to determine whether the reaction proceeds via an SNAr (addition-elimination) or a benzyne (B1209423) mechanism. The energies of the respective intermediates and transition states would be calculated to predict the most favorable pathway.

Furthermore, computational studies can shed light on the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the electron-donating methoxy group and the electron-withdrawing bromine atom will direct incoming electrophiles to specific positions on the naphthalene ring. Molecular orbital calculations, such as the analysis of the highest occupied molecular orbital (HOMO) and the calculation of Fukui functions, can predict the most nucleophilic sites and thus the likely positions of electrophilic attack.

These computational insights are invaluable for designing new synthetic routes and for understanding the reactivity of this compound in various chemical transformations.

Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties

Quantum chemical calculations are employed to determine a range of parameters that describe the electronic structure and reactivity of this compound. These parameters are also crucial for predicting its potential for applications in non-linear optics (NLO).

Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.

The distribution of electron density in the molecule can be analyzed through Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.

The NLO properties of a molecule are determined by its response to an applied electric field. Computational methods can be used to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for their potential use in NLO materials, which have applications in technologies such as optical switching and frequency conversion. For this compound, the presence of both an electron-donating group (-OCH₃) and a polarizable halogen atom (-Br) on the naphthalene system could potentially lead to interesting NLO properties.

The table below presents a hypothetical set of calculated quantum chemical parameters for this compound.

Table 2: Hypothetical Calculated Quantum Chemical Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Mean Polarizability (a.u.) | Data not available |

Advanced Synthetic Applications and Derivatives of 1 Bromo 5 Methoxynaphthalene

Design and Synthesis of Functionalized Naphthalene (B1677914) Scaffolds

The functionalization of the naphthalene core is a key step in the development of new materials and biologically active molecules. 1-Bromo-5-methoxynaphthalene provides a platform for the introduction of diverse functional groups at specific positions. The bromine atom at the C1 position can be readily displaced or involved in coupling reactions, while the methoxy (B1213986) group at the C5 position influences the reactivity of the aromatic rings.

Various synthetic strategies can be employed to further functionalize the this compound scaffold. For instance, electrophilic substitution reactions, such as nitration or halogenation, will be directed by the existing substituents. The methoxy group is an activating group and will direct incoming electrophiles to the ortho and para positions, primarily C4 and C6. The interplay between the directing effects of the bromo and methoxy groups allows for regioselective synthesis of polysubstituted naphthalene derivatives.

Furthermore, the bromine atom can be converted into other functional groups through nucleophilic substitution or organometallic chemistry. For example, conversion to an organolithium or Grignard reagent opens up possibilities for reaction with a wide range of electrophiles to introduce carbon, silicon, or other heteroatom-based functionalities.

The following table summarizes some potential functionalization reactions of this compound:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-Aryl-5-methoxynaphthalene |

| Stille Coupling | Organostannane, Pd catalyst | 1-Aryl/Alkyl-5-methoxynaphthalene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-Amino-5-methoxynaphthalene derivative |